molecular formula C11H7NO3 B14743652 2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one CAS No. 5571-28-8

2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one

Cat. No.: B14743652
CAS No.: 5571-28-8
M. Wt: 201.18 g/mol
InChI Key: AWUBIGPQXCSCED-UHFFFAOYSA-N
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Description

2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is a synthetic compound belonging to the class of benzopyranooxazoles

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed on the nitro group of precursor compounds to form amines, which can then cyclize to form the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen (H2) are commonly used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

2-Methyl-4H-1

Mechanism of Action

The mechanism of action of 2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is unique due to its fused benzopyranooxazole structure, which imparts distinct biological activities and chemical reactivity

Properties

CAS No.

5571-28-8

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-methylchromeno[3,4-d][1,3]oxazol-4-one

InChI

InChI=1S/C11H7NO3/c1-6-12-9-10(14-6)7-4-2-3-5-8(7)15-11(9)13/h2-5H,1H3

InChI Key

AWUBIGPQXCSCED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3OC2=O

Origin of Product

United States

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